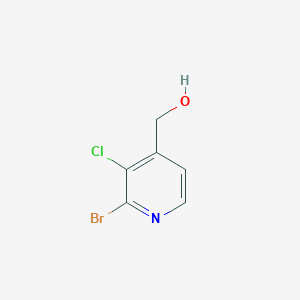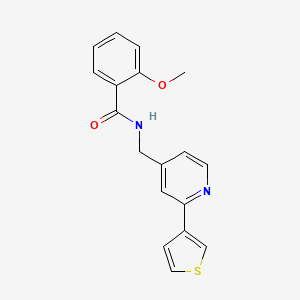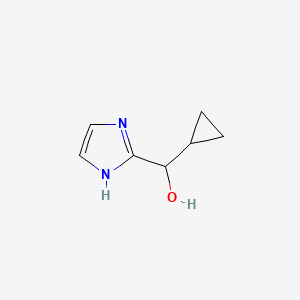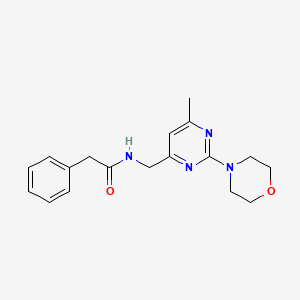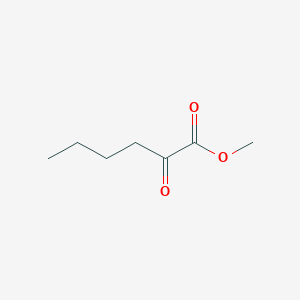
Methyl 2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxohexanoate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as Hexanoic acid, 2-oxo-, methyl ester, and Methyl2-oxohexanoate . The compound has a molecular weight of 144.17 g/mol .
Synthesis Analysis
Methyl 2-oxohexanoate serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of a ketone and an ester group allows for various transformations, enabling the synthesis of more complex molecules.
Molecular Structure Analysis
The InChI code for Methyl 2-oxohexanoate is InChI=1S/C7H12O3/c1-3-4-5-6 (8)7 (9)10-2/h3-5H2,1-2H3 . The compound has a Canonical SMILES representation as CCCCC(=O)C(=O)OC . It has a total of 10 heavy atoms .
Chemical Reactions Analysis
The one-carbon elongation process for 5-methyl-2-oxohexanoate through the αKAE route is performed in three sequential chemical reactions .
Physical And Chemical Properties Analysis
Methyl 2-oxohexanoate has a density of 1.0±0.1 g/cm³ . It has a boiling point of 191.0±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.7±3.0 kJ/mol . The flash point of Methyl 2-oxohexanoate is 71.4±15.9 °C .
Scientific Research Applications
- Methyl 2-oxohexanoate serves as a valuable starting material and intermediate in the synthesis of bioactive heterocycles. Researchers have utilized it to create compounds like pyrazoles and thiazoles, which exhibit diverse biological activities.
- Its distinct chemical properties make it suitable for developing innovative therapeutics targeting various health conditions, including neurological disorders and metabolic diseases .
- Biochemistry and Metabolism Studies have explored the role of methyl 2-oxohexanoate in various biological contexts. While specific mechanisms are still being investigated, its metabolic impact is of interest.
- Methyl 2-oxohexanoate has been used as a starting material for the asymmetric synthesis of certain medicinal drugs. Notably, it contributes to the synthesis of the anti-inflammatory drug piroxicam .
- Research indicates that methyl 2-oxohexanoate exhibits anticancer properties. It can inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells, making it a potential candidate for further investigation .
- Chemical Biology and Enzyme Inhibition Scientists have studied the interaction of methyl 2-oxohexanoate with enzymes and metabolic pathways. Its effects on specific enzymes and cellular processes are of interest in chemical biology.
Drug Discovery and Medicinal Chemistry
Asymmetric Synthesis of Medicinal Drugs
Anticancer Activity
Synthetic Organic Chemistry
Mechanism of Action
Target of Action
Methyl 2-oxohexanoate is a synthetic chemical that is used as a solvent in organic synthesis . It has been used as the starting material for the asymmetric synthesis of some medicinal drugs, including the anti-inflammatory drug piroxicam . This chemical also has been shown to have anticancer activity due to its ability to inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells .
Mode of Action
Methyl 2-oxohexanoate, being a keto acid, can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen of the hydroxylamine or hydrazine acts as a nucleophile and reacts with the partially positive carbon of the carbonyl group in Methyl 2-oxohexanoate .
Biochemical Pathways
Methyl 2-oxohexanoate can be involved in the biosynthesis of leucine, an essential amino acid . Isopropylmalate synthase (IPMS) catalyzes the first dedicated step in leucine biosynthesis, an aldol-type condensation between acetyl-CoA and 2-oxoisovalerate yielding 2-isopropylmalate . Both encoded proteins accept 2-oxo acid substrates in vitro ranging in length from glyoxylate to 2-oxohexanoate .
Result of Action
The result of Methyl 2-oxohexanoate’s action can vary depending on its use. For instance, in the context of drug synthesis, it serves as a precursor for more complex molecules. In the context of its anticancer activity, it can inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Methyl 2-oxohexanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. Furthermore, the presence of other molecules can influence its stability and reactivity. For example, in the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones .
properties
IUPAC Name |
methyl 2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIQBFATAJWGCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxohexanoate | |
CAS RN |
6395-83-1 |
Source


|
| Record name | methyl 2-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)
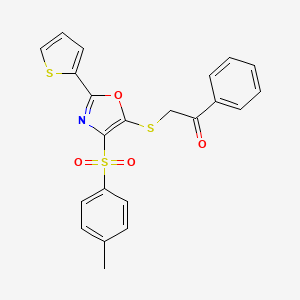
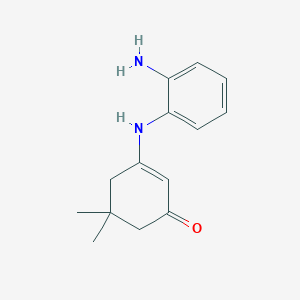
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)

![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)
![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)
